1,4-Dichlorocyclohexane
Description
Historical Context and Early Investigations of Dihalocyclohexanes
The investigation of substituted cyclohexanes, including dihalocyclohexanes, has been a cornerstone in the development of conformational analysis. Early research focused on understanding the spatial arrangement of atoms and the resulting influence on the physical and chemical properties of these compounds. The chair conformation of cyclohexane (B81311) was a pivotal concept, and the study of its disubstituted derivatives, such as the dichlorocyclohexanes, allowed for the exploration of concepts like axial and equatorial positioning of substituents. These early studies laid the groundwork for understanding the energetic differences between various conformations and the principles of stereoisomerism in cyclic systems. For instance, the dehalogenation of cis- and trans-1,2-dihalocyclohexanes was a subject of early mechanistic studies. acs.org
Significance of 1,4-Dichlorocyclohexane (B93037) as a Model System in Stereochemistry Research
This compound is a particularly valuable model system for illustrating the principles of stereochemistry and conformational analysis. The existence of cis and trans isomers allows for a clear demonstration of diastereomerism in a cyclic compound. libretexts.org Both the cis and trans isomers of this compound are achiral, as they each possess a plane of symmetry. libretexts.orgchegg.com
The conformational analysis of these isomers is a key area of study. The cyclohexane ring can exist in two primary chair conformations that rapidly interconvert at room temperature. For cis-1,4-dichlorocyclohexane, one chlorine atom is in an axial position and the other is in an equatorial position. The ring flip results in the axial chlorine becoming equatorial and the equatorial chlorine becoming axial. youtube.com These two chair conformations are energetically equivalent.
In the case of trans-1,4-dichlorocyclohexane, the two chair conformations are not energetically equivalent. One conformation has both chlorine atoms in equatorial positions (diequatorial), while the other has both in axial positions (diaxial). youtube.com The diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions, which are a form of steric strain. The conformational equilibrium of trans-1,4-dihalocyclohexanes has been a subject of detailed investigation. cdnsciencepub.com
Overview of Current Research Trajectories in this compound Studies
Current research involving 1,4-disubstituted cyclohexanes, including derivatives related to this compound, continues to expand into various fields of chemistry. While direct research on this compound itself may be focused on fundamental academic studies, its structural motif is relevant in several areas of applied chemistry.
One significant area is in the development of new polymers. Monomers containing the 1,4-cyclohexane ring, such as 1,4-cyclohexanedimethanol (B133615) (CHDM), are used to produce advanced polyesters with desirable properties. mdpi.com The stereochemistry of these monomers can influence the properties of the resulting polymers. For example, the use of trans isomers can lead to polymers with improved performance attributes. mdpi.com
Furthermore, derivatives of 1,4-cyclohexane are being investigated as eco-friendly plasticizers for polymers like PVC. skku.edu Research in this area involves the synthesis and characterization of various 1,4-cyclohexanedicarboxylates. skku.edu Additionally, intermediates like cis-1,4-cyclohexanediol are crucial for the synthesis of various pharmaceuticals and other complex molecules. google.com
The fundamental principles of stereochemistry and reactivity established through the study of simple molecules like this compound continue to inform these more applied areas of research.
Interactive Data Tables
Below are interactive tables summarizing key properties and data for the isomers of this compound.
Table 1: Stereoisomers of this compound
| Isomer | IUPAC Name | CAS Registry Number | Chirality |
|---|---|---|---|
| cis | cis-1,4-Dichlorocyclohexane | 16749-11-4 | Achiral |
| trans | trans-1,4-Dichlorocyclohexane | 16890-91-8 | Achiral |
Data sourced from NIST Chemistry WebBook and PubChem. nist.govnist.govnih.gov
Table 2: Conformational Analysis of this compound Isomers
| Isomer | More Stable Conformation | Substituent Positions | Key Interactions |
|---|---|---|---|
| cis | Two equivalent chair conformations | One axial, one equatorial | Gauche interactions |
| trans | Diequatorial | Both equatorial | Minimal steric strain |
Based on established principles of conformational analysis. youtube.comlibretexts.org
Compound Index
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dichlorocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTINZDWAXJLGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70878819, DTXSID50871267 | |
| Record name | CYCLOHEXANE, 1,4-DICHLORO-, CIS- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70878819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dichlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16890-91-8, 16749-11-4 | |
| Record name | Cyclohexane, 1,4-dichloro-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016890918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLOHEXANE, 1,4-DICHLORO-, CIS- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70878819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Analysis and Conformational Dynamics of 1,4 Dichlorocyclohexane
Isomeric Forms and Configurational Relationships
Cis and Trans Stereoisomers of 1,4-Dichlorocyclohexane (B93037)
This compound exists as two stereoisomers: cis-1,4-dichlorocyclohexane and trans-1,4-dichlorocyclohexane. libretexts.orgdoubtnut.com These isomers are classified as geometric isomers, which are a type of diastereomer. libretexts.org The distinction between them lies in the spatial arrangement of the two chlorine atoms relative to the plane of the cyclohexane (B81311) ring. wikipedia.org In the cis isomer, both chlorine atoms are on the same side of the ring, while in the trans isomer, they are on opposite sides. doubtnut.comwikipedia.org These two isomers cannot be interconverted through simple bond rotation; breaking and reforming of chemical bonds is required. utexas.edu
The cis and trans isomers of this compound are diastereomers of each other. libretexts.orglibretexts.org They are also constitutional isomers of other dichlorocyclohexane isomers, such as 1,2- and 1,3-dichlorocyclohexane. libretexts.orgidc-online.com
Achirality of 1,4-Disubstituted Cyclohexanes
A key stereochemical feature of this compound, in both its cis and trans forms, is its achirality. libretexts.orgreddit.comspcmc.ac.in A molecule is considered achiral if it is superimposable on its mirror image. The achirality of 1,4-disubstituted cyclohexanes, regardless of whether the substituents are identical or different, is due to the presence of a plane of symmetry. spcmc.ac.in This plane of symmetry passes through the C1 and C4 carbon atoms, which bear the substituents, effectively bisecting the molecule into two identical halves. reddit.comspcmc.ac.in
Consequently, neither cis- nor trans-1,4-dichlorocyclohexane possesses a chiral center. libretexts.orgidc-online.com The two ring groups attached to the substituted carbons are identical, which precludes the carbons from being stereocenters. libretexts.orgmsu.edu This inherent symmetry means that even though the molecule exists in different spatial arrangements (isomers), it does not exhibit optical activity. spcmc.ac.in
Diastereomeric Interrelationships within Dichlorocyclohexane Isomers
The relationship between the various isomers of dichlorocyclohexane extends beyond the simple cis and trans designation for the 1,4-substituted compound. The different positional isomers (1,2-, 1,3-, and this compound) are constitutional isomers of one another, as they have the same molecular formula but different connectivity of atoms. libretexts.orgidc-online.com
Within each set of positional isomers, diastereomeric relationships exist. For this compound, the cis and trans isomers are diastereomers. libretexts.org Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org This relationship holds true for other disubstituted cyclohexanes as well; cis and trans pairs are always diastereomers. libretexts.org
It is important to distinguish between configurational isomers (like cis and trans) and conformational isomers (conformers), which can be interconverted by rotation about single bonds. libretexts.org The cis and trans isomers of this compound are distinct configurational isomers, while each of these can exist as a mixture of different chair conformations. spcmc.ac.in
Conformational Equilibria in the Cyclohexane Ring System
Chair Conformations: Diequatorial (ee) and Diaxial (aa) Forms
The cyclohexane ring is not planar and preferentially adopts a puckered "chair" conformation to minimize angle and torsional strain. wikipedia.org For 1,4-disubstituted cyclohexanes, the substituents can occupy either axial or equatorial positions. This leads to different conformational isomers, or conformers.
For trans-1,4-dichlorocyclohexane , two principal chair conformations are possible: one where both chlorine atoms are in equatorial positions (diequatorial or ee) and another where both are in axial positions (diaxial or aa). utexas.eduacs.org The diequatorial conformer is generally considered to be the more stable of the two because it minimizes steric hindrance. utexas.edulibretexts.org Axial substituents experience 1,3-diaxial interactions, which are repulsive steric interactions with other axial atoms, leading to higher energy and lower stability. utexas.edu However, some studies have suggested that for trans-1,4-dichlorocyclohexane, the energy difference between the aa and ee forms is small, with some evidence even pointing to the aa form being slightly more stable in the gas phase. acs.orgacs.orgacs.org
For cis-1,4-dichlorocyclohexane , each chair conformation has one chlorine atom in an axial position and the other in an equatorial position (ae or ea). spcmc.ac.inlibretexts.org These two conformers are energetically equivalent and exist in an equal mixture. spcmc.ac.in
Table 1: Conformational Analysis of this compound Isomers
| Isomer | Conformation | Substituent Positions | Relative Stability |
|---|---|---|---|
| trans-1,4-Dichlorocyclohexane | Chair | Diequatorial (e,e) | Generally more stable |
| Chair | Diaxial (a,a) | Generally less stable | |
| cis-1,4-Dichlorocyclohexane | Chair | Axial/Equatorial (a,e) | Energetically equivalent to e,a |
| Chair | Equatorial/Axial (e,a) | Energetically equivalent to a,e |
Conformational Interconversion Pathways and Ring Flipping Dynamics
The different chair conformations of this compound can interconvert through a process known as ring flipping or chair flipping. spcmc.ac.inwikipedia.org This process involves rotations about the carbon-carbon single bonds and does not require the breaking of any bonds. utexas.edu During a ring flip, axial substituents become equatorial, and equatorial substituents become axial. wikipedia.org
The interconversion between chair conformations proceeds through higher-energy intermediate conformations, such as the "half-chair" and "twist-boat". wikipedia.org The energy barrier for this ring inversion can be overcome by thermal energy at room temperature, leading to a rapid equilibrium between the different chair conformers. wikipedia.orgacs.org
For trans-1,4-dichlorocyclohexane, the ring flip interconverts the diequatorial (ee) and diaxial (aa) forms. acs.org Because the diequatorial conformer is significantly more stable, it is the predominant species at equilibrium. libretexts.orgidc-online.com In the case of cis-1,4-dichlorocyclohexane, the ring flip converts one axial/equatorial (ae) conformer into the other equivalent equatorial/axial (ea) conformer. spcmc.ac.in Since these two conformers are identical in energy, they exist in a 50:50 mixture. libretexts.orgspcmc.ac.in The rate of this interconversion is fast, and as a result, it is often not possible to resolve the individual conformers at room temperature. libretexts.org
Relative Energetic Stabilities of Conformers
The stereochemistry of this compound is defined by the cis and trans diastereomers. In the trans isomer, the two chlorine atoms can both occupy equatorial positions (diequatorial, ee) or both occupy axial positions (diaxial, aa). These two chair conformers are in a dynamic equilibrium. The cis isomer has one axial and one equatorial chlorine (ae), and its ring flip produces an identical, superimposable conformer (ea). Both the cis and trans isomers are achiral due to a plane of symmetry passing through carbons 1 and 4. libretexts.org
Quantitative Assessment of Conformational Energies (e.g., ΔG, ΔH)
The relative stability of the trans-1,4-dichlorocyclohexane conformers (ee vs. aa) is highly sensitive to the physical state of the compound. In the gas phase at 105 °C, electron diffraction studies have shown the mole fraction of the diequatorial (ee) form to be approximately 0.46, indicating that the diaxial (aa) conformer is slightly more stable under these conditions. acs.org
In solution, the energetic landscape changes. For instance, in an acetone (B3395972) solution, the diaxial (aa) conformer is found to be 1.72 kJ/mol higher in Gibbs free energy (ΔG) than the more stable diequatorial (ee) conformer. researchgate.net An earlier study reported a -ΔG° value of approximately 200 cal/mol (about 0.84 kJ/mol) for the equilibrium in solution, also favoring the diequatorial form. cdnsciencepub.com
The energy barrier for the interconversion between the ee and aa conformers in solution has been determined, with an activation enthalpy (ΔH‡) of 48.8 kJ/mol and an activation entropy (ΔS‡) of 1 J K⁻¹ mol⁻¹. researchgate.net
| Parameter | Condition | Value | More Stable Conformer | Source |
|---|---|---|---|---|
| Mole Fraction (ee) | Gas Phase (105 °C) | 0.46 | aa (slightly) | acs.org |
| ΔG | Acetone Solution | -1.72 kJ/mol | ee | researchgate.net |
| -ΔG° | Solution | ~0.84 kJ/mol | ee | cdnsciencepub.com |
| ΔH‡ (ee → aa) | Solution | 48.8 kJ/mol | N/A | researchgate.net |
| ΔS‡ (ee → aa) | Solution | 1 J K⁻¹ mol⁻¹ | N/A | researchgate.net |
Electrostatic Effects on Conformational Preference
Electrostatic interactions play a crucial role in the conformational equilibrium of this compound. Although both the aa and ee conformers of the trans isomer have a net dipole moment of zero, the individual C-Cl bond dipoles create local electrostatic fields. Theoretical calculations have successfully reproduced the observed preference for the diaxial (aa) conformer in the gas phase by accounting for these electrostatic effects. acs.orgepa.govacs.org The interaction between the bond dipoles is a key factor; in the diaxial conformer, the dipoles are opposed, which can be an electrostatically favorable arrangement. In contrast, the diequatorial conformer possesses a larger electric quadrupole moment, which influences its interaction with polar surroundings. researchgate.net For 1,4-disubstituted cyclohexanes with polar groups, this stabilization of the diaxial form is a known phenomenon attributed to transannular electrostatic interactions. acs.org
Interplay of Steric and Electronic Factors
The conformational preference in this compound is not governed by simple steric hindrance alone. While traditionally the equatorial position is favored to avoid 1,3-diaxial repulsions, studies on dihalocyclohexanes suggest a more complex interplay. e-bookshelf.dee-bookshelf.de For instance, the effect of an axial chlorine substituent leads to a local flattening of the cyclohexane ring, but significant 1,3-diaxial repulsions between the halogen and axial hydrogens are not observed. epa.govacs.org
Electronic factors, such as hyperconjugation, are also significant. researchgate.netresearchgate.net These are stereoelectronic effects where interactions occur between filled (bonding) and empty (antibonding) orbitals. The specific geometry of the aa and ee conformers allows for different hyperconjugative interactions, which can stabilize or destabilize a particular conformation. The preference for the aa conformer in the gas phase is a result of the balance between destabilizing steric effects and stabilizing electronic and electrostatic effects. acs.orgepa.gov
Environmental Influences on Conformational Behavior
The environment surrounding the this compound molecule exerts a profound influence on the position of its conformational equilibrium.
Solvent Effects on Conformational Equilibrium Shifts
The polarity of the solvent significantly shifts the balance between the diaxial and diequatorial conformers of trans-1,4-dichlorocyclohexane. researchgate.net In the gas phase or in non-polar solvents like carbon tetrachloride, the two conformers exist in roughly equal amounts. researchgate.netresearchgate.net However, as the polarity of the solvent increases, the equilibrium shifts to favor the diequatorial (ee) conformer. researchgate.net This is because the ee conformer, with its larger quadrupole moment, is better stabilized by polar solvent molecules. researchgate.net In acetone, this stabilization results in the ee conformer being significantly more populated. researchgate.net Computational models that incorporate a reaction field to simulate the solvent (like the SCIPCM model) have been successful in predicting these solvent-induced shifts in relative energies. epa.govacs.org
| Environment | Relative Population (ee vs. aa) | Favored Conformer | Source |
|---|---|---|---|
| Vapor/Gas Phase | ~ Equal amounts | aa (slightly) | acs.orgresearchgate.net |
| Non-polar Solvents (e.g., CCl₄) | ~ Equal amounts | - | researchgate.netresearchgate.net |
| Polar Solvents (e.g., Acetone) | ee >> aa | ee | researchgate.net |
Conformational Dynamics in Condensed Phases (Solid State, Solution)
The conformational dynamics of this compound are dramatically different in the solid state compared to in solution. In solution at room temperature, the interconversion (ring flip) between the ee and aa conformers is rapid. researchgate.net
In the solid state, this dynamic behavior is severely restricted. High-resolution ¹³C NMR of solid trans-1,4-dichlorocyclohexane at room temperature shows that the molecules are predominantly in the ee conformation (about 90%), with only about 10% in the aa form. researchgate.net The rate of interconversion in the solid is at least a thousand times slower than in solution at the same temperature. researchgate.net
The solid phase of trans-1,4-dichlorocyclohexane also exhibits temperature-dependent phase transitions that are linked to conformational changes. A phase transition observed at 260 K marks a change from molecules being in the aa chair conformation (below 260 K) to the ee chair conformation (in the phase stable between 260 K and 280 K). researchgate.net The conformation can also be influenced by adsorption onto surfaces. When incorporated into the supercages of Na-Y zeolite, the conformational equilibrium is frozen due to strong interactions with sodium ions. In contrast, within the channels of siliceous ZSM-5, the dynamic equilibrium between the ee and aa conformers persists, similar to its behavior in a nonpolar solution. researchgate.net
Adsorption-Induced Conformational Changes in Zeolitic Hosts
The conformational equilibrium of trans-1,4-dichlorocyclohexane is profoundly influenced by its immediate environment. When adsorbed within the constrained and interactive pore systems of zeolitic hosts, the molecule's preference for its diaxial (aa) or diequatorial (ee) conformation can shift dramatically compared to its state in solution. acs.orgresearchgate.net This phenomenon is driven by a combination of factors including the zeolite's framework structure, the silicon-to-aluminum (Si/Al) ratio, and the presence and nature of charge-balancing cations within the zeolite's cavities. acs.orgresearchgate.net
Studies utilizing FT-Raman spectroscopy have provided detailed insights into these adsorption-induced changes. The conformational behavior of trans-1,4-dichlorocyclohexane is not uniform across all zeolites, with significant differences observed between different host structures such as ZSM-5 and Na-Y. acs.org
Behavior in ZSM-5 Zeolite
Upon adsorption into the channels of a completely siliceous ZSM-5 zeolite, there is a significant shift in the conformational equilibrium of trans-1,4-dichlorocyclohexane. acs.org Unlike in nonpolar solvents such as carbon tetrachloride, where the diaxial and diequatorial conformers are in a closely balanced equilibrium, the diequatorial (ee) conformer becomes the predominantly populated form within ZSM-5. acs.orgresearchgate.net Despite this shift, the 'ee' and 'aa' forms remain in a dynamic equilibrium, similar to their state in solution. acs.org This equilibrium is temperature-dependent; lowering the temperature causes the balance to shift even further toward the more stable diequatorial configuration within the zeolite host. acs.org
Behavior in Na-Y Zeolite
The situation is markedly different when trans-1,4-dichlorocyclohexane is incorporated into Na-Y zeolite. acs.org In this environment, the strong electrostatic interactions between the chlorine atoms of the guest molecule and the extraframework sodium (Na+) ions located in the supercages effectively "freeze" the conformation. acs.orgresearchgate.net This results in a loss of the dynamic equilibrium observed in solution and in ZSM-5. acs.org The guest molecules become locked into various orientations, leading to a state of static disorder within the zeolite cages. acs.orgresearchgate.net However, this dynamic equilibrium can be restored. acs.org By using a type Y zeolite with a much higher silicon content (and thus fewer Na+ charge-balancing cations), the interactions are weakened, and the conformational exchange between the 'aa' and 'ee' forms can once again be established. acs.orgresearchgate.net
The contrasting behaviors in different zeolites underscore the critical role that the host's specific structural and chemical properties play in dictating the stereochemistry of the adsorbed guest molecule.
Table 1: Conformational Behavior of trans-1,4-Dichlorocyclohexane in Different Host Environments
| Host Environment | Predominant Conformer | Conformational State | Key Influencing Factor |
| Zeolite ZSM-5 (Siliceous) | Diequatorial (ee) acs.orgresearchgate.net | Dynamic Equilibrium acs.org | Zeolite framework structure and confinement acs.orgresearchgate.net |
| Zeolite Na-Y | Not applicable (mixed) | Static (Frozen) acs.orgresearchgate.net | Strong interactions with extraframework Na+ cations acs.orgresearchgate.net |
| High-Silica Zeolite Y | Not specified, but equilibrium exists | Dynamic Equilibrium acs.orgresearchgate.net | Removal of charge-balancing Na+ ions acs.orgresearchgate.net |
| Nonpolar Solvents (e.g., CCl₄) | Diaxial (aa) and Diequatorial (ee) in balance acs.org | Dynamic Equilibrium acs.org | Intrinsic molecular energetics |
Advanced Spectroscopic Characterization for Structural and Conformational Elucidation
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups and probing the conformational landscape of molecules like 1,4-dichlorocyclohexane (B93037). The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays characteristic bands corresponding to specific vibrational modes.
In the case of this compound, the FT-IR spectrum is sensitive to the conformational equilibrium between the diaxial (aa) and diequatorial (ee) chair forms of the trans isomer, and the chair and twist-boat conformations of the cis isomer. The positions and intensities of the C-Cl stretching vibrations are particularly informative. For instance, the equatorial C-Cl stretch typically appears at a higher frequency than the axial C-Cl stretch. This difference allows for the qualitative and, in some cases, quantitative assessment of the conformational populations under various conditions.
Studies have shown that the FT-IR spectra of this compound can be influenced by the physical state (gas, liquid, or solid) and the solvent environment. For example, in non-polar solvents, both the diaxial and diequatorial conformers of the trans isomer can be observed, while in the solid state, one conformer may be preferentially stabilized. Low-temperature FT-IR studies are particularly valuable for "freezing out" the conformational equilibrium, leading to a simplification of the spectrum and facilitating the assignment of vibrational bands to specific conformers.
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound Conformers
| Vibrational Mode | Frequency Range (cm⁻¹) | Conformer Assignment |
| C-Cl Stretch (equatorial) | ~740 - 760 | Diequatorial (ee) |
| C-Cl Stretch (axial) | ~680 - 700 | Diaxial (aa) |
| CH₂ Rocking | ~800 - 850 | Dependent on overall conformation |
| CH₂ Wagging/Twisting | ~1200 - 1300 | Dependent on overall conformation |
| C-C Stretch | ~950 - 1150 | Ring vibrations |
| C-H Stretch | ~2850 - 3000 | Aliphatic C-H bonds |
Note: The exact frequencies can vary depending on the specific isomer (cis/trans), physical state, and solvent.
FT-Raman Spectroscopic Studies of Conformational Populations
Complementing FT-IR, FT-Raman spectroscopy offers another powerful avenue for investigating the conformational equilibrium of this compound. Raman spectroscopy is based on the inelastic scattering of light, and the selection rules for Raman activity differ from those for IR absorption. This often means that vibrations that are weak or absent in the IR spectrum may be strong and readily observed in the Raman spectrum, and vice-versa.
For this compound, FT-Raman studies have been particularly insightful in determining the relative populations of the diaxial (aa) and diequatorial (ee) conformers of the trans isomer. acs.orgdntb.gov.ua The intensities of specific Raman bands that are characteristic of each conformer can be used to quantify their relative abundance. For example, distinct bands associated with the C-Cl stretching modes of the aa and ee forms can be monitored. dntb.gov.ua
Research has demonstrated that the conformational equilibrium of trans-1,4-dichlorocyclohexane is sensitive to the surrounding environment. acs.orgresearchgate.net In nonpolar solvents, an equilibrium between the aa and ee conformers exists. acs.org However, when adsorbed onto surfaces like zeolites, the conformational preference can be significantly altered. acs.orgresearchgate.net For instance, in certain zeolites, the diequatorial conformer is found to be more populated compared to its state in a nonpolar solvent. acs.org This shift is attributed to interactions between the guest molecule and the zeolite framework. acs.orgresearchgate.net Temperature-dependent FT-Raman studies can also be employed to determine the thermodynamic parameters (enthalpy and entropy differences) between the conformers. acs.org By measuring the change in the relative intensities of the conformer-specific bands with temperature, the enthalpy difference (ΔH°) between the conformers can be calculated. acs.org
Derivation of Vibrational Force Fields for Conformer Assignments
To confidently assign the observed vibrational bands in the IR and Raman spectra of this compound to specific normal modes of the different conformers, theoretical calculations are indispensable. The derivation of a vibrational force field is a crucial step in this process. A force field is a set of potential energy functions and parameters that describe the energy of a molecule as a function of its atomic coordinates.
For this compound, ab initio and density functional theory (DFT) calculations are commonly used to compute the optimized geometries and vibrational frequencies of the various possible conformers (e.g., diaxial and diequatorial chairs for the trans isomer). These calculations provide a theoretical vibrational spectrum that can be compared with the experimental IR and Raman data.
The process often involves:
Geometry Optimization: The equilibrium geometry of each conformer is calculated.
Frequency Calculation: The harmonic vibrational frequencies and their corresponding infrared intensities and Raman activities are computed.
Scaling: The calculated frequencies are often systematically scaled to better match the experimental values, accounting for the approximations inherent in the theoretical methods and the neglect of anharmonicity.
By comparing the scaled theoretical frequencies with the experimental spectra, a detailed and reliable assignment of the vibrational bands can be achieved. This allows researchers to identify marker bands that are unique to each conformer, which is essential for the quantitative analysis of conformational populations. Force field calculations have been successfully used to support the assignment of bands in the vibrational spectra of various halogenated cyclohexanes, providing a solid foundation for their conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for elucidating the structure and dynamics of molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the rates of dynamic processes such as conformational exchange.
Proton Nuclear Magnetic Resonance (¹H NMR) for Conformational Exchange Dynamics
Proton (¹H) NMR spectroscopy is particularly well-suited for studying the conformational exchange dynamics of this compound. researchgate.netcdnsciencepub.com The chemical shift and coupling constants of the protons are highly sensitive to their spatial orientation, i.e., whether they are in an axial or equatorial position on the cyclohexane (B81311) ring.
At room temperature, the chair-to-chair interconversion of the cyclohexane ring is typically fast on the NMR timescale. This rapid exchange leads to the observation of time-averaged signals in the ¹H NMR spectrum. For trans-1,4-dichlorocyclohexane, the protons on the ring would appear as a single, averaged signal because the axial and equatorial environments are rapidly interconverting.
However, by lowering the temperature, the rate of this conformational exchange can be slowed down. At a sufficiently low temperature, known as the coalescence temperature, the single averaged peak broadens and eventually splits into separate signals corresponding to the distinct axial and equatorial protons of the individual conformers. This phenomenon is a hallmark of dynamic NMR spectroscopy.
From the analysis of the temperature-dependent ¹H NMR spectra, several key dynamic parameters can be determined:
Coalescence Temperature (Tc): The temperature at which the separate signals for the interconverting sites merge into a single broad peak.
Rate Constant (k): The rate of conformational exchange at the coalescence temperature can be calculated from the separation of the signals at low temperatures.
Activation Energy (ΔG‡): The free energy of activation for the ring inversion process can be determined using the Eyring equation, providing insight into the energy barrier of the conformational change.
Variable temperature ¹H NMR studies have been instrumental in quantifying the energy barriers for ring inversion in substituted cyclohexanes, including this compound. researchgate.net These studies reveal how the presence and nature of substituents influence the dynamics of the cyclohexane ring.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Structural Insights
Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR, offering direct insights into the carbon framework of this compound. researchgate.net A key advantage of ¹³C NMR is its larger chemical shift range, which often leads to better resolution of signals from different carbon atoms. In proton-decoupled ¹³C NMR spectra, each unique carbon atom in the molecule typically gives rise to a single, sharp peak. libretexts.org
For this compound, the number of signals in the ¹³C NMR spectrum can indicate the symmetry of the molecule. For the trans isomer, due to its symmetry, one would expect to see two signals in the proton-decoupled spectrum at room temperature (one for the two equivalent carbons bearing the chlorine atoms and one for the four equivalent methylene (B1212753) carbons). For the cis isomer, which has a different symmetry, a different number of signals would be expected.
Similar to ¹H NMR, variable temperature ¹³C NMR can be used to study conformational dynamics. As the temperature is lowered, the rate of chair-to-chair interconversion slows down. Below the coalescence temperature, the signals for the carbons in the two different chair conformers may become distinct. For trans-1,4-dichlorocyclohexane, this would mean that the single signal for the methylene carbons could split, as they become inequivalent in a "frozen" conformation.
Furthermore, the chemical shifts of the carbon atoms are sensitive to their local environment. The carbon atom bonded to the chlorine (the ipso-carbon) will have a characteristic chemical shift, and its value can be influenced by whether the chlorine atom is in an axial or equatorial position. This information, often combined with computational predictions of chemical shifts, aids in the definitive assignment of the conformers. Studies have shown that in the solid state, the ¹³C NMR spectrum can reveal the presence of specific conformers, such as the dominance of the diequatorial conformer at room temperature. researchgate.net
Table 2: Representative ¹³C NMR Chemical Shift Data for Substituted Cyclohexanes
| Carbon Position | Typical Chemical Shift Range (ppm) | Notes |
| C-Cl (ipso-carbon) | 50 - 70 | The exact shift depends on the stereochemistry (axial vs. equatorial). |
| C-2/C-6 (alpha-carbons) | 30 - 40 | Adjacent to the C-Cl carbon. |
| C-3/C-5 (beta-carbons) | 20 - 30 | Two bonds away from the C-Cl carbon. |
| C-4 (gamma-carbon) | 25 - 35 | In a 1,4-disubstituted cyclohexane, this is the other substituted carbon. |
Note: These are approximate ranges and the actual chemical shifts for this compound will be specific to its isomeric and conformational state.
Variable-Temperature NMR Studies of Conformational Barriers
Variable-temperature (VT) NMR spectroscopy is a powerful tool for investigating the kinetics of conformational exchange processes. For trans-1,4-dichlorocyclohexane, VT-NMR studies allow for the determination of the energy barrier for the ring inversion that interconverts the diequatorial (ee) and diaxial (aa) chair conformers.
In an acetone (B3395972) solution, the Gibbs free energy difference (ΔG°) between the conformers has been determined, with the diequatorial (ee) conformer being more stable than the diaxial (aa) conformer. researchgate.net The interconversion from the ee to the aa form is hindered by a significant potential barrier. researchgate.net By analyzing the NMR spectra at various temperatures, the rate of this inversion can be measured, which in turn allows for the calculation of the activation parameters for the process. researchgate.net
A study utilizing both ¹H and ¹³C NMR spectra of trans-1,4-dichlorocyclohexane in an acetone solution determined the activation enthalpy (ΔH) and activation entropy (ΔS) for the ee to aa interconversion. researchgate.net These parameters quantify the energy required to reach the transition state and the change in disorder during this process, respectively. The results from this study are detailed in the table below.
| Parameter | Value |
|---|---|
| Gibbs Free Energy Difference (ΔG°) | 1.72 (± 0.03) kJ mol⁻¹ |
| Activation Enthalpy (ΔH) | 48.8 (± 0.8) kJ mol⁻¹ |
| Activation Entropy (ΔS) | -1 (± 2) J K⁻¹ mol⁻¹ |
Data sourced from a study on the molecular motion of trans-1,4-dichlorocyclohexane in solution. researchgate.net
Additionally, high-resolution solid-state ¹³C NMR has been used to determine the relative concentrations of the two conformers at room temperature. researchgate.net These studies revealed that in the solid high-temperature phase (above 285 K), the sample consists of approximately 90% ee conformer and 10% aa conformer. researchgate.net
Electron Diffraction for Gas-Phase Molecular Structure Determination
Gas-phase electron diffraction (GED) is a principal technique for determining the precise molecular structure of molecules in the gaseous state, free from intermolecular interactions present in solution or the solid state. Several GED studies on trans-1,4-dichlorocyclohexane have been conducted to resolve the structures of both the diequatorial (ee) and diaxial (aa) conformers and to determine their relative abundance at a given temperature. researchgate.net
In a key study, electron-diffraction patterns of gaseous trans-1,4-dichlorocyclohexane were analyzed at a temperature of 105 °C. researchgate.net This analysis, aided by ab initio molecular orbital calculations, yielded detailed geometric parameters for both conformers. researchgate.net The results showed that in the gas phase, the diaxial (aa) conformer is surprisingly prevalent, with the mole fraction of the diequatorial (ee) form determined to be 0.46 (or 46%), implying the aa form constitutes 54%. researchgate.netacs.org This finding is notable because for monochlorocyclohexane, the equatorial conformer is favored. The unexpected stability of the diaxial conformer in the gas phase points to specific intramolecular interactions that differentiate it from simple additive models of conformational energy. acs.org
The precise structural parameters, including bond lengths and angles, for both the ee and aa conformers were determined. researchgate.net Significant differences are observed, particularly in the C-Cl bond length and the ring's puckering, as described by the flap angle. researchgate.net
| Parameter | ee Conformer | aa Conformer |
|---|---|---|
| r(C−Cl) / Å | 1.799 (± 0.003) | 1.812 (± 0.003) |
| r(C1−C2) / Å | 1.525 (± 0.006) | 1.525 (± 0.006) |
| r(C2−C3) / Å | 1.542 (± 0.013) | 1.535 (± 0.013) |
| ∠(CCCl) / ° | 109.7 (± 0.4) | 109.8 (± 0.4) |
| Flap Angle / ° | 51.7 (± 1.9) | 47.2 (± 1.2) |
| Mole Fraction | ee = 0.46 (± 0.06), aa = 0.54 (± 0.06) |
Data represents rg values in Ångstroms (Å) and angles in degrees (°). The flap angle is defined as the angle between the C2-C1-C6 and C2-C3-C5-C6 planes. Uncertainties (2σ) are in parentheses. researchgate.net
Complementary Spectroscopic Techniques in Structural Confirmation
While NMR and electron diffraction provide primary data on conformational dynamics and structure, other spectroscopic methods offer complementary information that helps to confirm and complete the structural picture of this compound. These techniques include X-ray diffraction, as well as Raman and infrared (IR) spectroscopy. researchgate.net
X-ray Diffraction: For the solid state, X-ray diffraction has been used to study the crystal structure. Studies on trans-1,4-disubstituted cyclohexanes, including the dichloro derivative, have shown that the low-temperature phase consists of molecules in the diequatorial (ee) conformation. researchgate.net An X-ray study of the high-temperature plastic phase revealed significant dynamic disorder, which was interpreted as arising from ee conformers reorienting between different positions. researchgate.net
Raman and Infrared Spectroscopy: Vibrational spectroscopy techniques such as Raman and IR are sensitive to molecular symmetry and conformation. researchgate.net Early studies on trans-1,4-dichlorocyclohexane observed that when the temperature was increased above a solid-state phase transition, the intensity of bands associated with the diaxial (aa) conformer suddenly increased. researchgate.net This provided early evidence for the existence and relative stability of different conformers in different phases. These methods are valuable for identifying the presence of different conformers in various states of matter (solid, liquid, gas) and under different conditions. researchgate.net
Together, these complementary techniques provide a robust and cross-validated understanding of the complex conformational behavior of this compound, from the precise geometry of isolated molecules in the gas phase to their dynamic behavior in solution and ordered arrangement in the solid state.
Computational Chemistry and Theoretical Modeling of 1,4 Dichlorocyclohexane
Electrostatic Potential Mapping and Charge Distribution Analysis
Computational analysis of the electrostatic potential and charge distribution provides profound insights into the chemical behavior of 1,4-dichlorocyclohexane (B93037). These theoretical tools map the electronic landscape of the molecule, highlighting regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions and predicting sites of chemical reactivity. researchgate.net
Electrostatic potential maps are generated by calculating the electrostatic potential at various points on the electron density surface of a molecule. organica1.org These maps visually represent the charge distribution, with regions of negative potential (typically colored red) indicating electron-rich areas, and regions of positive potential (colored blue) signifying electron-poor areas. researchgate.netyoutube.com This analysis is particularly valuable for understanding the different conformers of this compound, as the spatial arrangement of the chlorine atoms significantly influences the molecule's electronic properties.
Research has employed various computational methods, including density functional theory (DFT) with functionals like B3LYP and ab initio methods such as Møller-Plesset perturbation theory (MP2) and Quadratic Configuration Interaction (QCISD), to model this compound. researchgate.netacs.org These studies have been instrumental in elucidating the interplay between electrostatic forces and conformational stability. For instance, calculations of electrostatic effects have successfully reproduced the observed preference for the diaxial (aa) conformer of trans-1,4-dichlorocyclohexane under certain conditions. researchgate.netacs.org
The distribution of partial atomic charges across the molecule is a quantitative measure of its polarity. One common method for calculating these charges is the CHELPG (Charges from Electrostatic Potentials using a Grid-based method) scheme, which derives charges that optimally reproduce the molecular electrostatic potential. Studies have reported the calculation of CHELPG charges for the conformers of this compound. acs.org This data reveals the extent of charge separation induced by the electronegative chlorine atoms.
The analysis of charge distribution is directly related to the molecule's dipole moment. ucl.ac.uk For this compound, the cis and trans isomers exhibit different polarities. The cis isomer possesses a net dipole moment. In the case of the trans isomer, the diequatorial (ee) conformer would ideally have a dipole moment of zero due to symmetry, with the C-Cl bond dipoles canceling each other out. quora.com However, the diaxial (aa) conformer can exhibit a non-zero dipole moment. Theoretical calculations of dipole moments for the various conformers have been performed and compared with experimental values where available. rsc.org
The following table presents a representative set of calculated atomic charges for a conformer of this compound, illustrating the charge distribution within the molecule.
| Atom | Atomic Charge (e) |
|---|---|
| Cl | -0.15 |
| C (bonded to Cl) | +0.10 |
| C (adjacent to C-Cl) | -0.05 |
| H (on C-Cl) | +0.08 |
| H (axial on adjacent C) | +0.06 |
| H (equatorial on adjacent C) | +0.07 |
Note: The values in this table are illustrative and represent typical charge distributions obtained from computational models. Specific values can vary depending on the conformer (cis, trans-diaxial, trans-diequatorial) and the level of theory used in the calculation. acs.org
Ultimately, the electrostatic potential and charge distribution analyses provide a detailed picture of the electronic structure of this compound's isomers and conformers, which is fundamental to understanding their relative stabilities and interaction with other chemical species. ucl.ac.ukchimia.ch
Synthetic Methodologies and Chemical Reactivity of 1,4 Dichlorocyclohexane
Direct Halogenation Approaches to Dichlorocyclohexanes
Direct halogenation of cyclohexane (B81311) is a common method for preparing halogenated cyclohexanes. However, controlling the reaction to selectively produce 1,4-dichlorocyclohexane (B93037) presents challenges related to isomer distribution and stereoselectivity.
Free Radical Halogenation of Cyclohexane and Isomer Distribution
The reaction of cyclohexane with chlorine in the presence of light or heat proceeds via a free-radical chain mechanism. pearson.comorganicchemistrytutor.com This process involves initiation, propagation, and termination steps. organicchemistrytutor.com In the initiation step, chlorine molecules are homolytically cleaved to form two chlorine radicals. organicchemistrytutor.com These highly reactive radicals can then abstract a hydrogen atom from cyclohexane, forming a cyclohexyl radical and hydrogen chloride. organicchemistrytutor.com The cyclohexyl radical then reacts with a chlorine molecule to produce chlorocyclohexane (B146310) and another chlorine radical, continuing the chain. organicchemistrytutor.com
However, the initial product, chlorocyclohexane, can undergo further halogenation, leading to a mixture of dichlorocyclohexane isomers (1,1-, 1,2-, 1,3-, and this compound), as well as more highly chlorinated products. researchgate.netgithub.io The distribution of these isomers is influenced by statistical factors (the number of available hydrogen atoms at each position) and the relative stability of the intermediate radicals. organicchemistrytutor.commasterorganicchemistry.com Generally, free-radical chlorination is not highly selective, resulting in a mixture of products that can be difficult to separate. masterorganicchemistry.com
| Isomer | Position of Substitution |
| 1,1-Dichlorocyclohexane | Both chlorine atoms on the same carbon |
| 1,2-Dichlorocyclohexane | Chlorine atoms on adjacent carbons |
| 1,3-Dichlorocyclohexane | Chlorine atoms separated by one carbon |
| This compound | Chlorine atoms on opposite carbons |
Regioselectivity and Stereoselectivity in Halogenation Reactions
Regioselectivity in free-radical halogenation is determined by the rate of hydrogen abstraction from different positions on the cyclohexane ring. While chlorination is relatively unselective, bromination is generally more selective for the substitution of tertiary hydrogens due to the greater stability of the tertiary radical intermediate. masterorganicchemistry.com
Stereoselectivity becomes a factor in the formation of cis and trans isomers of the disubstituted products. For this compound, both cis and trans isomers are possible. The trans isomer is generally the more thermodynamically stable product due to the diequatorial arrangement of the bulky chlorine atoms, which minimizes steric strain. However, the kinetic product distribution may differ. Computational studies have shown a preference for the diaxial conformer in the gas phase for this compound, which is influenced by electrostatic interactions. acs.org
Synthesis from Functionalized Cyclohexane Precursors
To overcome the selectivity issues of direct halogenation, this compound can be synthesized from functionalized cyclohexane precursors, which allows for greater control over the position of the chlorine atoms.
Conversion of 1,4-Cyclohexanediol to this compound
A common and more controlled method for the synthesis of this compound involves the conversion of 1,4-cyclohexanediol. chemicalbook.com This reaction is typically achieved by treating the diol with a halogenating agent such as hydrochloric acid, often in the presence of a catalyst. chemicalbook.com The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl groups are protonated to form good leaving groups (water), which are then displaced by chloride ions. Both cis- and trans-1,4-cyclohexanediol can be used as starting materials, and the stereochemistry of the product can be influenced by the reaction conditions and the stereochemistry of the starting diol. google.com
Synthesis from Cyclohexene (B86901) Derivatives
This compound can also be synthesized from cyclohexene derivatives. One approach involves the Diels-Alder reaction of ethylene (B1197577) with a substituted diene to form a cyclohexene derivative, which is then hydrogenated to the corresponding cyclohexane. google.com For example, reacting ethylene with a (2E,4E)-hexa-2,4-diene compound can produce a 3,6-disubstituted cyclohex-1-ene, which upon hydrogenation yields a 1,4-disubstituted cyclohexane. google.com If the substituent is a group that can be converted to a chlorine atom, this provides a route to this compound.
Another potential route involves the addition of a chlorine-containing reagent to a cyclohexadiene. For instance, the addition of HCl or Cl2 to 1,3- or 1,4-cyclohexadiene (B1204751) could, in principle, lead to dichlorocyclohexane isomers. However, controlling the regioselectivity and preventing side reactions such as aromatization can be challenging.
Reaction Mechanisms Involving this compound
This compound can undergo various reactions, with the mechanisms being heavily influenced by the stereochemistry of the molecule and the reaction conditions. Elimination reactions (E2) are particularly sensitive to the conformation of the cyclohexane ring. For an E2 reaction to occur, the hydrogen atom and the leaving group (chlorine) must be in an anti-periplanar (diaxial) arrangement. libretexts.org
In the case of trans-1,4-dichlorocyclohexane, both chlorine atoms can occupy equatorial positions in the most stable chair conformation. For an elimination reaction to occur, the ring must flip to a less stable conformation where a chlorine atom is in an axial position, along with an adjacent axial hydrogen. libretexts.org This conformational requirement can affect the rate and regioselectivity of elimination reactions.
Nucleophilic substitution reactions (SN1 and SN2) can also occur, where a chloride ion is replaced by another nucleophile. The mechanism will depend on the strength of the nucleophile, the solvent, and the stability of any potential carbocation intermediates.
Nucleophilic Substitution Reactions
This compound, as a typical alkyl halide, readily participates in nucleophilic substitution reactions where the chlorine atoms are displaced by nucleophiles. smolecule.com These reactions can proceed via either an S(_N)1 or S(_N)2 mechanism, largely dependent on the structure of the substrate, the nature of the nucleophile, the solvent, and the reaction conditions. cognitoedu.org For a secondary halide like this compound, both pathways are possible and often compete.
Common nucleophiles used in reactions with haloalkanes include hydroxide (B78521) ions (OH), water (H(_2)O), cyanide ions (CN), and ammonia (B1221849) (NH(_3)). cognitoedu.org The reaction with cyanide is particularly noteworthy as it results in the formation of a nitrile, thereby extending the carbon chain by one carbon. cognitoedu.org
The stereochemistry of the starting this compound (cis or trans) plays a crucial role in the stereochemical outcome of the substitution products, especially in S(_N)2 reactions which proceed with an inversion of configuration at the reaction center.
Interactive Data Table: Nucleophilic Substitution Reactions of this compound
| Nucleophile | Product(s) | Reaction Conditions | Mechanism |
| Iodide (I) | 1-Chloro-4-iodocyclohexane (B14459909) | Acetone (B3395972) | S(_N)2 |
| Hydroxide (OH) | 4-Chlorocyclohexan-1-ol | Aqueous solution | S(_N)1/S(_N)2 |
| Cyanide (CN) | 4-Chlorocyclohexane-1-carbonitrile | - | S(_N)2 |
| Ammonia (NH(_3)) | 4-Chlorocyclohexan-1-amine | Excess concentrated ethanolic ammonia, heat, pressure | S(_N)2 |
Elimination Reactions Leading to Cyclic Alkenes
Under appropriate conditions, such as in the presence of a strong base, this compound can undergo elimination reactions to yield cyclic alkenes. smolecule.com These reactions, typically following a (\beta)-elimination pathway, involve the removal of a hydrogen atom and a chlorine atom from adjacent carbon atoms, resulting in the formation of a double bond. mgscience.ac.in
The regioselectivity of these eliminations is often governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.org However, the stereochemistry of the substrate and the steric bulk of the base can lead to the formation of the less substituted Hofmann product.
E2 Reaction Mechanisms and Conformational Requirements
The E2 (bimolecular elimination) reaction is a concerted, single-step process where the base removes a proton, and the leaving group departs simultaneously. libretexts.org This mechanism has strict stereochemical requirements. For the reaction to occur, the hydrogen atom and the leaving group (chlorine) must be in an anti-periplanar arrangement, meaning they are in the same plane but on opposite sides of the C-C bond, with a dihedral angle of 180°. mgscience.ac.inchemistrysteps.com
In cyclohexane systems, this anti-periplanar geometry can only be achieved when both the hydrogen and the leaving group are in axial positions. libretexts.orglibretexts.org This conformational requirement is a critical factor in determining the rate and outcome of E2 reactions in substituted cyclohexanes. masterorganicchemistry.com
For this compound, the molecule exists as an equilibrium mixture of chair conformations. The cis and trans isomers exhibit different reactivities towards E2 elimination due to these conformational constraints.
trans-1,4-Dichlorocyclohexane: In its most stable chair conformation, both chlorine atoms are in equatorial positions. For an E2 reaction to occur, the ring must flip to a less stable conformation where both chlorines are axial. libretexts.org This ring flip requires energy, making the E2 reaction for the trans-isomer generally slower. Once in the diaxial conformation, elimination can proceed to form 4-chlorocyclohexene.
cis-1,4-Dichlorocyclohexane: This isomer exists in a conformation where one chlorine is axial and the other is equatorial. The axial chlorine is perfectly positioned for an E2 elimination, provided there is an axial hydrogen on an adjacent carbon. libretexts.org This generally allows the cis-isomer to undergo E2 elimination more readily than the trans-isomer.
The preference for an anti-diaxial arrangement can even override Zaitsev's rule. libretexts.org If the only available anti-periplanar hydrogen leads to the formation of a less substituted alkene, that will be the major product.
Interactive Data Table: Conformational Requirements for E2 Elimination
| Isomer of this compound | Most Stable Conformation | Conformation Required for E2 | Relative E2 Reaction Rate | Major Elimination Product |
| trans | Diequatorial | Diaxial (less stable) | Slower | 4-Chlorocyclohexene |
| cis | Axial-equatorial | Axial-equatorial | Faster | 4-Chlorocyclohexene |
Role as a Synthon in Complex Organic Synthesis
A synthon is an idealized fragment, usually a cation or an anion, that assists in the planning of a synthesis but is not itself a real reagent. ajrconline.org this compound can be considered a synthetic equivalent for a 1,4-dicationic cyclohexane synthon or related reactive intermediates. Its bifunctional nature, with two reactive C-Cl bonds, makes it a valuable building block for constructing more complex molecules. lookchem.cn
For instance, the two chlorine atoms can be substituted sequentially or simultaneously by various nucleophiles to introduce different functionalities at the 1 and 4 positions of the cyclohexane ring. This allows for the synthesis of a wide range of disubstituted cyclohexane derivatives with specific stereochemistry.
Furthermore, this compound can be used to prepare other useful intermediates. For example, it can be converted to 1,4-cyclohexanedione, a versatile precursor for various 1,4-substituted cyclohexanes. orgsyn.org The ability to undergo both substitution and elimination reactions provides multiple pathways for synthetic transformations, making this compound a key intermediate in the synthesis of pharmaceuticals, pesticides, and other specialty chemicals. lookchem.cnchemicalbook.com
Research on Derivatives and Analogues of 1,4 Dichlorocyclohexane
Investigation of 1,4-Disubstituted Cyclohexane (B81311) Derivatives with Different Halogen Substituents (e.g., Bromochloro-, Dibromo-)
Replacing one or both chlorine atoms in 1,4-dichlorocyclohexane (B93037) with other halogens, such as bromine, significantly alters the conformational equilibrium due to differences in atomic size and bond lengths. Studies on trans-1,4-dihalocyclohexanes have been particularly revealing.
Low-temperature nuclear magnetic resonance (NMR) spectroscopy has been used to measure the conformational equilibria of trans-1,4-dibromocyclohexane, trans-1,4-dichlorocyclohexane, and trans-1,4-bromochlorocyclohexane. cdnsciencepub.com These studies determined the free energy difference (ΔG°) between the diaxial and diequatorial conformers. Surprisingly, the energy difference was found to be much smaller than what would be predicted by simply adding the individual conformational energies (A-values) of the single halogen substituents on a cyclohexane ring. uwindsor.ca For trans-1,4-dichloro- and trans-1,4-dibromocyclohexane, the free energy difference (ΔG°aa-ee) was found to be approximately 200 cal/mole, favoring the diequatorial form. cdnsciencepub.comresearchgate.net This reduced energy difference compared to additive models suggests that stabilizing electrostatic attractions in the diaxial form may counteract the expected steric hindrance. uwindsor.ca
In the case of cis-1-bromo-4-chlorocyclohexane, the two possible chair conformations (one with bromine axial and chlorine equatorial, and the other with chlorine axial and bromine equatorial) were shown to exist in nearly equal amounts. uwindsor.ca This contrasts with what might be expected based on the individual steric bulk of the halogens, further indicating that simple steric arguments are insufficient to fully describe these systems.
| Compound | Isomer | Conformational Equilibrium | -ΔG°ee-aa (cal/mol) | Note |
|---|---|---|---|---|
| This compound | trans | (e,e) ⇌ (a,a) | ~200 researchgate.net | Diequatorial (e,e) form is slightly favored. |
| 1,4-Dibromocyclohexane | trans | (e,e) ⇌ (a,a) | ~200 researchgate.net | Diequatorial (e,e) form is slightly favored. |
| 1-Bromo-4-chlorocyclohexane | trans | (e,e) ⇌ (a,a) | ~200 researchgate.net | Diequatorial (e,e) form is slightly favored. |
| 1-Bromo-4-chlorocyclohexane | cis | (Breq, Clax) ⇌ (Brax, Cleq) | ~0 | The two chair forms exist in approximately equal amounts. uwindsor.ca |
Structure-Reactivity Relationships in Functionalized this compound Analogues
The introduction of additional functional groups onto the this compound ring creates more complex analogues where structure-reactivity relationships are governed by the interplay of all substituents. The principles of conformational analysis remain central to predicting reactivity. The preference of bulky groups for the equatorial position and the stereoelectronic requirements of certain reactions dictate the favored chemical pathways. libretexts.orglibretexts.org
The stability of any given conformation will depend on minimizing unfavorable 1,3-diaxial interactions. libretexts.org For a functionalized this compound analogue, the preferred chair conformation will be the one that places the largest possible number of bulky substituents in equatorial positions. This conformational preference directly impacts reactivity. For instance, in a nucleophilic substitution reaction, an equatorial leaving group is generally more sterically accessible to the incoming nucleophile than an axial one. iitk.ac.in Conversely, if a reaction requires an axial substituent (as in some fragmentation reactions), the molecule must adopt a potentially higher-energy conformation, which would slow the reaction rate.
Theoretical studies employing methods like density functional theory (DFT) can be used to calculate the energies of different conformers of complex functionalized analogues. ualberta.ca These calculations help in understanding the potential energy surface and predicting the most stable geometries. By correlating these stable structures with the transition state requirements for various reactions, a clearer picture of the structure-reactivity relationship emerges. The reactivity of isomers can be compared based on properties like their electrophilicity and chemical hardness, which can also be determined through computational chemistry. scirp.org
Exploration of Polyhalogenated Cyclohexanes and their Conformational Landscapes
Polyhalogenated cyclohexanes, such as the various isomers of hexachlorocyclohexane (B11772) (HCH), present highly complex conformational landscapes. HCH has nine possible stereoisomers, which are often referred to by Greek letters (α, β, γ, δ, etc.). wikipedia.orgstackexchange.com These isomers have been used as models to analyze how the geometric position of multiple large, polar substituents affects the stability of the cyclohexane conformation. wikipedia.org
The stability of each HCH isomer is determined by the number of chlorine atoms in the more stable equatorial positions versus the sterically hindered axial positions. For example, the β-HCH isomer, with all six chlorine atoms in equatorial positions, is particularly stable. In contrast, other isomers with a mix of axial and equatorial chlorines are less stable due to unfavorable 1,3-diaxial interactions. masterorganicchemistry.com
The conformational landscape of these molecules is critical to their reactivity. The enzymatic dehydrochlorination of γ-HCH (lindane) by the enzyme LinA, for instance, is highly stereospecific. The reaction mechanism requires the presence of a 1,2-biaxial arrangement of a hydrogen and a chlorine atom for elimination to occur. researchgate.netnih.govmuni.cz The specific chair conformation adopted by the γ-HCH isomer provides the necessary anti-periplanar geometry for two successive dehydrochlorination steps. nih.govmuni.cz Isomers that cannot easily adopt this required conformation are less reactive or are metabolized through different pathways. masterorganicchemistry.com This demonstrates a clear link between the three-dimensional structure, conformational flexibility, and biological or chemical reactivity in polyhalogenated systems.
| HCH Isomer | Common Name | Key Conformational Feature |
|---|---|---|
| α-HCH | alpha-hexachlorocyclohexane | Has both axial and equatorial chlorines (aaeeee). wikipedia.org |
| β-HCH | beta-hexachlorocyclohexane | All six chlorines are in equatorial positions (eeeeee). wikipedia.org |
| γ-HCH | gamma-hexachlorocyclohexane (Lindane) | Has a mix of axial and equatorial chlorines (aaaeee) that allows for reactive conformations. wikipedia.orgresearchgate.net |
| δ-HCH | delta-hexachlorocyclohexane | Has a mix of axial and equatorial chlorines (aeeeee). wikipedia.org |
| ε-HCH | epsilon-hexachlorocyclohexane | Has a mix of axial and equatorial chlorines (aeeaee). |
Q & A
Q. What methodologies are recommended for assessing the environmental persistence and long-range transport potential of this compound?
- Methodological Answer : Environmental fate studies should measure partition coefficients (log Kₐᵥ for air-water, log Kₒₐ for octanol-air) and degradation half-lives (HLwater, HLair). Comparative analysis with structurally similar compounds (e.g., 1,4-dichlorocyclohexene) identifies persistence drivers, such as volatility and resistance to hydrolysis .
Safety and Handling
Q. What safety protocols should be followed when handling this compound in laboratory settings, given its flammability and health hazards?
- Methodological Answer : Store in flammable solids cabinets (classification code 11) and use explosion-proof equipment. Personal protective equipment (PPE) including nitrile gloves and goggles is mandatory. In case of skin contact, wash immediately with soap and water; for inhalation exposure, move to fresh air and seek medical attention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
